

Application Notes and Protocols for Subcutaneous Administration of DiaPep277 in Clinical Trials

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Compound of Interest

Compound Name: *DiaPep277*

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These application notes provide a comprehensive overview of the subcutaneous administration protocol for **DiaPep277**, a peptide derived from the human heat shock protein 60 (Hsp60), as utilized in clinical trials for the treatment of Type 1 Diabetes (T1D). The information is compiled from published clinical trial data and research articles.

Introduction

DiaPep277 is an immunomodulatory peptide designed to halt the autoimmune destruction of pancreatic beta cells in individuals with T1D.[1][2] Clinical trials have primarily focused on its subcutaneous administration to preserve endogenous insulin production in newly diagnosed patients.[3][4] The therapeutic strategy is based on modulating the immune response by inducing a shift from a pro-inflammatory T-helper 1 (Th1) to an anti-inflammatory T-helper 2 (Th2) cytokine profile.[2]

Data Presentation

Table 1: DiaPep277 Subcutaneous Administration Protocol in Key Clinical Trials

Parameter	DIA-AID 1 (Phase 3)	Phase II (Adults)	Phase II (Children)
Dosage of DiaPep277	1 mg	1 mg	1 mg
Formulation	1 mg DiaPep277 with 40 mg mannitol in 0.5 mL lipid emulsion[5][6]	1 mg p277 and 40 mg mannitol in vegetable oil[7]	1 mg DiaPep277 with 40 mg mannitol (placebo)[8][9]
Placebo	40 mg mannitol in 0.5 mL lipid emulsion[5][6]	Mannitol in vehicle[7]	40 mg mannitol[8][9]
Route of Administration	Subcutaneous[5]	Subcutaneous[7]	Subcutaneous[8]
Injection Site	Upper arm[10]	Not specified	Not specified
Dosing Schedule	Quarterly for 2 years (months 0, 1, 3, 6, 9, 12, 15, 18, and 21)[5]	At entry, 1 month, and 6 months[7]	At entry and at 1, 6, and 12 months[8][9]
Patient Population	Newly diagnosed T1D (up to 3 months), aged 16-45 years[5][6]	Newly diagnosed T1D (<6 months), basal C-peptide > 0.1 nmol/L[7]	Newly diagnosed T1D (53-116 days), aged 7-14 years, basal C-peptide > 0.1 nmol/L[8][9]

Table 2: Key Efficacy Endpoints in DiaPep277 Clinical Trials

Endpoint	Method of Assessment	Key Findings
Primary: Change in β -cell function	Glucagon-stimulated C-peptide area under the curve (AUC)[4][5]	Significant preservation of C-peptide secretion in the DiaPep277 group compared to placebo in adult trials.[4][5]
Secondary: Change in β -cell function	Mixed-meal stimulated C-peptide secretion[4][5]	Failed to distinguish between treatment groups in the DIA-AID 1 trial.[4][5]
Secondary: Glycemic Control	HbA1c levels	Significantly more DiaPep277-treated patients maintained target HbA1c $\leq 7\%$.[4][5]
Exploratory: Partial Remission	Target HbA1c on insulin ≤ 0.5 units/kg/day	More patients in the DiaPep277 group entered partial remission.[4][5]
Exploratory: Hypoglycemic Events	Rate of hypoglycemic events	Reduced relative risk of hypoglycemic events with DiaPep277 treatment.[4][5]

Experimental Protocols

Protocol for Preparation and Subcutaneous Administration of DiaPep277

This protocol is based on the information available from clinical trial descriptions. The exact composition of the lipid emulsion is proprietary and not publicly available.

Materials:

- **DiaPep277** (1 mg, sterile powder)
- Mannitol (40 mg, sterile powder)
- Sterile lipid emulsion (0.5 mL) or sterile vegetable oil

- Sterile single-use syringes (1 mL)
- Sterile needles for reconstitution and administration
- Alcohol swabs
- Sharps container

Procedure:

- Reconstitution: a. Aseptically add 0.5 mL of the sterile lipid emulsion or vegetable oil to the vial containing 1 mg of **DiaPep277** and 40 mg of mannitol. b. Gently swirl the vial until the contents are completely dissolved and a uniform emulsion is formed. Do not shake vigorously. c. Visually inspect the reconstituted solution for particulate matter and discoloration prior to administration. The solution should be a homogenous emulsion.
- Patient Preparation: a. Identify the injection site, typically the subcutaneous tissue of the upper arm.^[10] b. Cleanse the injection site with an alcohol swab and allow it to air dry.
- Administration: a. Withdraw the entire contents of the vial (0.5 mL) into a 1 mL syringe. b. Pinch a fold of skin at the injection site. c. Insert the needle at a 45- to 90-degree angle into the subcutaneous tissue. d. Inject the full dose of the reconstituted **DiaPep277** solution. e. Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad if necessary. Do not massage the area. f. Dispose of the syringe and needle in a sharps container.

Protocol for Glucagon Stimulation Test (GST)

This is a generalized protocol for assessing stimulated C-peptide secretion.

Procedure:

- Patient Preparation: a. The patient should fast overnight for at least 8 hours. b. An intravenous (IV) catheter is inserted for blood sampling.
- Baseline Sampling: a. A baseline blood sample is drawn for the measurement of C-peptide and glucose.

- Glucagon Administration: a. 1 mg of glucagon is administered intravenously or intramuscularly.
- Post-Stimulation Sampling: b. Blood samples for C-peptide and glucose are collected at specified time points post-glucagon administration. In the DIA-AID 1 trial, samples were taken at 0, 2, 6, 10, and 20 minutes.[\[6\]](#)
- Analysis: a. C-peptide levels are measured in the collected samples. b. The Area Under the Curve (AUC) for C-peptide is calculated to quantify the overall response.

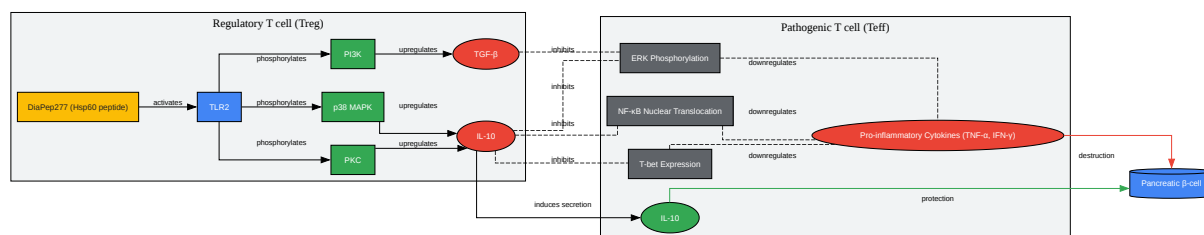
Protocol for Mixed-Meal Tolerance Test (MMTT)

This is a generalized protocol for assessing meal-stimulated C-peptide secretion.

Procedure:

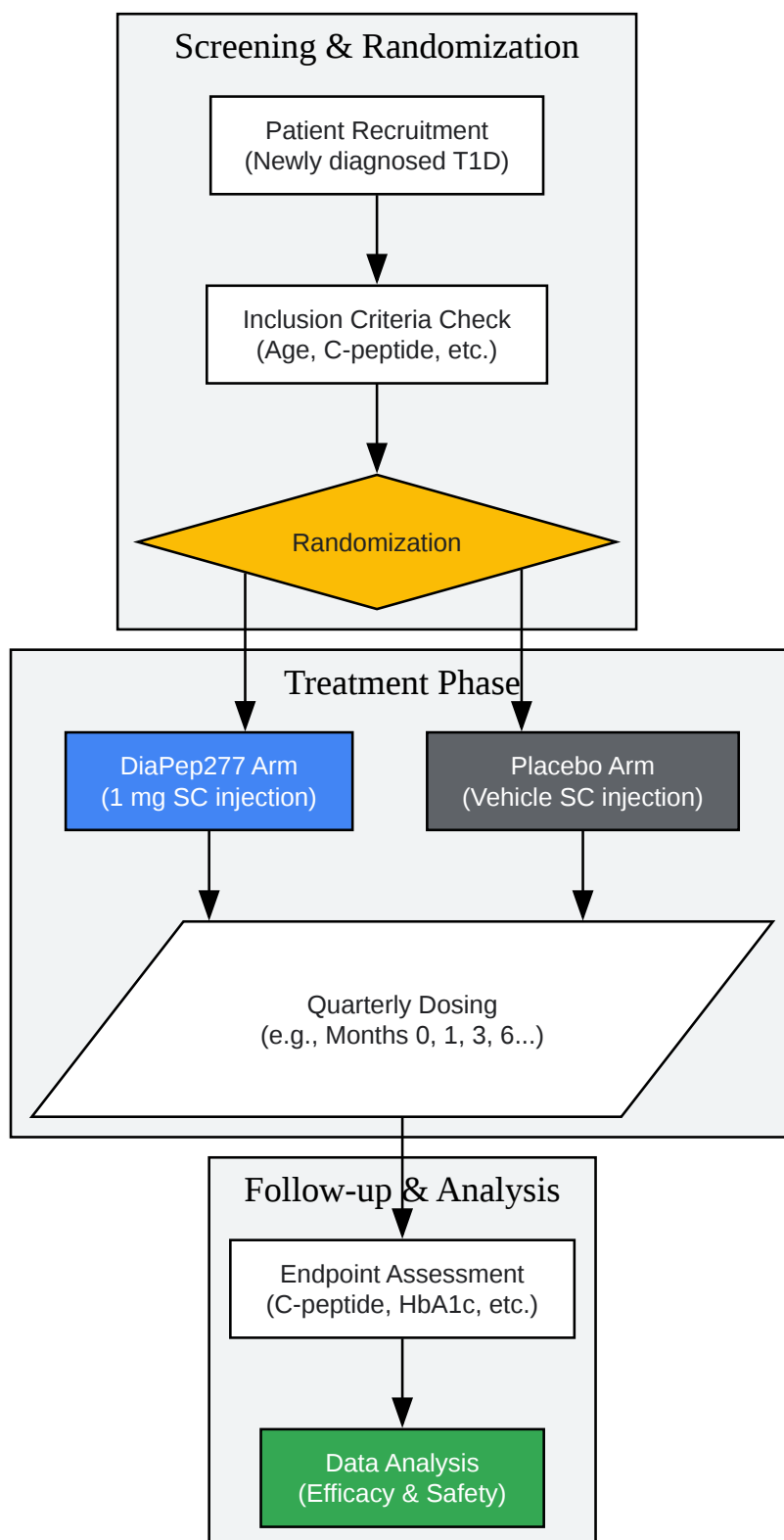
- Patient Preparation: a. The patient should fast overnight for at least 8 hours. b. An intravenous (IV) catheter is inserted for blood sampling.
- Baseline Sampling: a. A baseline blood sample is drawn for the measurement of C-peptide and glucose.
- Meal Ingestion: a. The patient consumes a standardized liquid mixed meal (e.g., Boost or Sustacal) within a short period (e.g., 5-10 minutes).
- Post-Meal Sampling: a. Blood samples for C-peptide and glucose are collected at specified time points after the meal. Common time points include 0, 15, 30, 60, 90, and 120 minutes.
- Analysis: a. C-peptide levels are measured in the collected samples. b. The Area Under the Curve (AUC) for C-peptide is calculated to quantify the overall response.

Mandatory Visualization



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Caption: Proposed signaling pathway for **DiaPep277**'s immunomodulatory effect.



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Caption: Generalized workflow for a **DiaPep277** clinical trial.

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